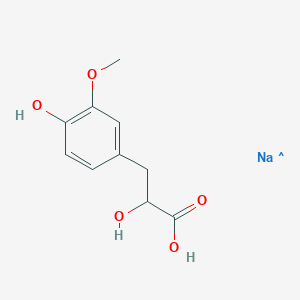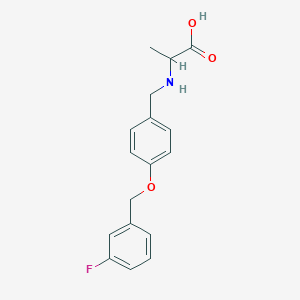
Safinamide Impurity 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Safinamide Impurity 5 is a process-related impurity and degradation product of safinamide mesilate, a drug used in the treatment of Parkinson’s disease. Safinamide itself is a selective monoamine oxidase type-B inhibitor with additional properties, such as blocking voltage-dependent sodium and calcium channels and inhibiting glutamate release .
Vorbereitungsmethoden
The preparation of Safinamide Impurity 5 involves the synthesis of safinamide or safinamide mesilate under specific conditions. One method includes reacting safinamide or its mesilate form with sodium nitrite under controlled conditions . The separation and quantification of this impurity can be achieved using high-performance liquid chromatography (HPLC) with a diode array detector .
Analyse Chemischer Reaktionen
Safinamide Impurity 5 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include formic acid and acetonitrile. The major products formed from these reactions are other process-related impurities and degradation products, such as Imp-C, Imp-D, and Imp-E .
Wissenschaftliche Forschungsanwendungen
Safinamide Impurity 5 is primarily used in the pharmaceutical industry for quality control and safety assessment of safinamide mesilate. It serves as a reference substance during the quality inspection of finished products . Additionally, it is used in scientific research to study the stability and degradation pathways of safinamide mesilate .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Safinamide Impurity 5 can be compared with other impurities of safinamide, such as Imp-B, Imp-C, Imp-D, and Imp-E. These impurities are also process-related and degradation products of safinamide mesilate . The uniqueness of this compound lies in its specific formation pathway and its role in the quality control of safinamide mesilate.
Eigenschaften
IUPAC Name |
2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVXGARDCQQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid](/img/structure/B12321695.png)
![butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12321698.png)
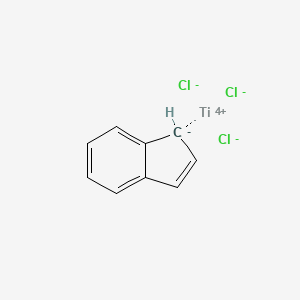

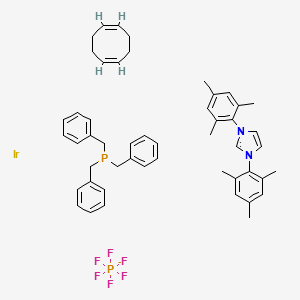
![2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol](/img/structure/B12321722.png)

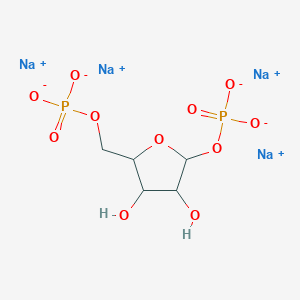
![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)
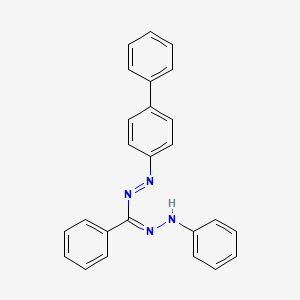


![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)
